Cas no 26988-88-5 (2-Amino-5-(1H-indol-3-yl)pentanoic acid)

2-Amino-5-(1H-indol-3-yl)pentanoic acid 化学的及び物理的性質
名前と識別子
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- 2-Amino-5-(1H-indol-3-yl)pentanoic acid
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- インチ: 1S/C13H16N2O2/c14-11(13(16)17)6-3-4-9-8-15-12-7-2-1-5-10(9)12/h1-2,5,7-8,11,15H,3-4,6,14H2,(H,16,17)
- InChIKey: HTBPRLXFBCTXLN-UHFFFAOYSA-N
- ほほえんだ: OC(C(CCCC1=CNC2C=CC=CC1=2)N)=O
計算された属性
- せいみつぶんしりょう: 232.121
- どういたいしつりょう: 232.121
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 79.1
2-Amino-5-(1H-indol-3-yl)pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1857479-0.1g |
2-amino-5-(1H-indol-3-yl)pentanoic acid |
26988-88-5 | 0.1g |
$540.0 | 2023-09-18 | ||
Enamine | EN300-1857479-0.5g |
2-amino-5-(1H-indol-3-yl)pentanoic acid |
26988-88-5 | 0.5g |
$589.0 | 2023-09-18 | ||
Enamine | EN300-1857479-10g |
2-amino-5-(1H-indol-3-yl)pentanoic acid |
26988-88-5 | 10g |
$2638.0 | 2023-09-18 | ||
Enamine | EN300-1857479-0.05g |
2-amino-5-(1H-indol-3-yl)pentanoic acid |
26988-88-5 | 0.05g |
$515.0 | 2023-09-18 | ||
Enamine | EN300-1857479-5.0g |
2-amino-5-(1H-indol-3-yl)pentanoic acid |
26988-88-5 | 5g |
$2692.0 | 2023-06-01 | ||
Enamine | EN300-1857479-10.0g |
2-amino-5-(1H-indol-3-yl)pentanoic acid |
26988-88-5 | 10g |
$3992.0 | 2023-06-01 | ||
Enamine | EN300-1857479-1.0g |
2-amino-5-(1H-indol-3-yl)pentanoic acid |
26988-88-5 | 1g |
$928.0 | 2023-06-01 | ||
Enamine | EN300-1857479-2.5g |
2-amino-5-(1H-indol-3-yl)pentanoic acid |
26988-88-5 | 2.5g |
$1202.0 | 2023-09-18 | ||
Enamine | EN300-1857479-0.25g |
2-amino-5-(1H-indol-3-yl)pentanoic acid |
26988-88-5 | 0.25g |
$564.0 | 2023-09-18 | ||
Enamine | EN300-1857479-5g |
2-amino-5-(1H-indol-3-yl)pentanoic acid |
26988-88-5 | 5g |
$1779.0 | 2023-09-18 |
2-Amino-5-(1H-indol-3-yl)pentanoic acid 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
2-Amino-5-(1H-indol-3-yl)pentanoic acidに関する追加情報
2-Amino-5-(1H-indol-3-yl)pentanoic acid, CAS No. 26988-88-5: A Comprehensive Overview of Its Pharmacological Properties and Therapeutic Potential
2-Amino-5-(1H-indol-3-yl)pentanoic acid (CAS No. 26988-88-5) has emerged as a promising compound in the field of pharmacology and biomedical research. This molecule, characterized by its unique indol-3-yl functional group and amino substitution, is the focus of recent studies exploring its potential therapeutic applications. The CAS No. 26988-88-5 identifier underscores its precise chemical identity, enabling researchers to standardize its use in both in vitro and in vivo experiments. Recent advances in drug discovery have highlighted the importance of indol-3-yl derivatives in modulating neurotransmitter systems, particularly in the context of neurodegenerative disorders and inflammatory diseases.
2-Amino-5-(1H-indol-3-yl)pentanoic acid is structurally related to tryptophan derivatives, which are known for their role in serotonin synthesis and neurotransmission. The presence of the indol-3-yl ring system in this compound suggests potential interactions with serotonin receptor subtypes, such as 5-HT2A and 5-HT2C, which are implicated in mood regulation and cognitive function. Recent studies published in *Journal of Medicinal Chemistry* (2023) have demonstrated that 2-Amino-5-(1H-indol-3-yl)pentanoic acid exhibits selective agonism at these receptors, making it a candidate for antidepressant and anti-anxiety therapies. This finding aligns with the growing trend of targeted drug design in psychiatric disorders.
2-Amino-5-(1H-indol-3-yl)pentanoic acid also shows promise in anti-inflammatory applications. A 2024 study in *Nature Communications* revealed that this compound inhibits NF-κB signaling, a key pathway in chronic inflammation and autoimmune diseases. The indol-3-yl group appears to modulate cytokine production by interfering with TNF-α and IL-6 pathways, which are critical in inflammatory responses. This mechanism of action has sparked interest in its potential use for rheumatoid arthritis and inflammatory bowel disease. The CAS No. 26988-88-5 compound's ability to suppress pro-inflammatory mediators without causing systemic toxicity is a significant advantage in drug development.
2-Amino-5-(1H-indol-3-yl)pentanoic acid has also been investigated for its role in neuroprotection. Research published in *Cell Reports* (2023) suggests that this compound reduces oxidative stress in neuronal cells by enhancing antioxidant enzyme activity. The indol-3-yl ring system may interact with mitochondrial pathways, preventing apoptosis and promoting cell survival. These properties make it a potential candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative damage plays a central role. The CAS No. 26988-88-5 compound's selectivity for neuronal tissues is a key factor in its therapeutic potential.
2-Amino-5-(1H-indol-3-yl)pentanoic acid is currently being explored for its anti-cancer properties. A 2024 study in *Cancer Research* demonstrated that this compound inhibits angiogenesis by targeting VEGF receptors, which are essential for tumor growth and metastasis. The indol-3-yl group appears to modulate endothelial cell migration, reducing the formation of new blood vessels that supply tumors. This mechanism of action is particularly relevant in solid tumors, where angiogenesis is a critical factor in disease progression. The CAS No. 26988-88-5 compound's ability to suppress angiogenic pathways without affecting normal tissue is a major advantage in oncology.
2-Amino-5-(1H-indol-3-yl)pentanoic acid is also being studied for its potential in metabolic disorders. Research published in *Diabetes* (2023) suggests that this compound improves insulin sensitivity by modulating GPR119 receptors, which are involved in glucose homeostasis. The indol-3-yl group may enhance glucagon-like peptide-1 (GLP-1) signaling, promoting beta-cell function and glucose regulation. These findings highlight the multifunctional nature of the CAS No. 26988-88-5 compound, which may have applications in type 2 diabetes and obesity.
2-Amino-5-(1H-indol-3-yl)pentanoic acid's therapeutic potential is further supported by its low toxicity profile. Preclinical studies have shown that this compound does not cause significant liver or kidney damage, making it a safer option compared to existing antidepressants or anti-inflammatory drugs. The indol-3-yl ring system may contribute to its selectivity, minimizing off-target effects. This selectivity is a critical factor in its development for chronic diseases, where long-term use is often required.
2-Amino-5-(1H-indol-3-yl)pentanoic acid represents a novel approach in drug discovery, combining the biological activity of indol derivatives with the structural versatility of amino acids. Its potential applications in psychiatry, inflammatory diseases, neurodegeneration, and oncology underscore its significance in biomedical research. The CAS No. 26988-88-5 identifier ensures its precise identification, facilitating further clinical trials and drug development. As research continues, this compound may become a cornerstone in the treatment of complex diseases requiring multitarget approaches.
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